3-bromo-2-fluoro-N-methoxy-N-methylbenzamide
Overview
Description
3-Bromo-2-fluoro-N-methoxy-N-methylbenzamide is an organic compound with the molecular formula C9H9BrFNO2 and a molecular weight of 262.08 g/mol . This compound is characterized by the presence of bromine, fluorine, methoxy, and methyl groups attached to a benzamide core. It is commonly used in various chemical and pharmaceutical research applications due to its unique structural properties.
Mechanism of Action
Target of Action
It is known that n-methylbenzamide, a structurally similar compound, is a potent inhibitor of phosphodiesterase 10a, a protein abundant only in brain tissue .
Mode of Action
Benzylic halides, which are structurally similar, typically react via an sn1 pathway, via the resonance-stabilized carbocation . This suggests that 3-bromo-2-fluoro-N-methoxy-N-methylbenzamide might interact with its targets in a similar manner.
Preparation Methods
Synthetic Routes and Reaction Conditions
3-Bromo-2-fluoro-N-methoxy-N-methylbenzamide can be synthesized through a multi-step process. One common method involves the reaction of 3-bromo-2-fluorobenzoic acid with carbonyldiimidazole in dichloromethane, followed by the addition of N,O-dimethylhydroxylamine hydrochloride . The reaction mixture is then heated at reflux, cooled, and treated with triethylamine to yield the desired product.
Industrial Production Methods
Industrial production of this compound typically involves similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The product is then purified using techniques such as recrystallization or chromatography to meet industrial standards.
Chemical Reactions Analysis
Types of Reactions
3-Bromo-2-fluoro-N-methoxy-N-methylbenzamide undergoes various chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups using appropriate reagents.
Reduction Reactions: The compound can be reduced to form different derivatives.
Oxidation Reactions: Oxidation can lead to the formation of new functional groups on the benzamide core.
Common Reagents and Conditions
Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used under mild conditions.
Reduction: Lithium aluminum hydride or sodium borohydride are common reducing agents.
Oxidation: Potassium permanganate or chromium trioxide can be used for oxidation reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzamides, while reduction reactions can produce amines or alcohols.
Scientific Research Applications
3-Bromo-2-fluoro-N-methoxy-N-methylbenzamide is widely used in scientific research, including:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound is used in studies involving enzyme inhibition and protein-ligand interactions.
Medicine: It is investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: The compound is used in the development of new materials and chemical processes
Comparison with Similar Compounds
Similar Compounds
- 3-Bromo-2-fluoro-N-methylbenzamide
- 3-Bromo-2-fluoro-N-methoxybenzamide
- 2-Fluoro-N-methoxy-N-methylbenzamide
Uniqueness
3-Bromo-2-fluoro-N-methoxy-N-methylbenzamide is unique due to the presence of both bromine and fluorine atoms, which confer distinct chemical properties.
Biological Activity
3-Bromo-2-fluoro-N-methoxy-N-methylbenzamide is an organic compound with the molecular formula C₉H₉BrFNO₂ and a molecular weight of 262.08 g/mol. It features a benzamide structure characterized by the presence of bromine and fluorine substituents, which may enhance its biological activity. This article reviews the biological activity of this compound, focusing on its pharmacological potential, mechanisms of action, and comparative analysis with structurally similar compounds.
- Molecular Structure : The compound consists of a benzene ring with a bromine atom at the 3-position and a fluorine atom at the 2-position, along with methoxy and methyl groups attached to the nitrogen atom.
- Physical State : Typically presented as a liquid with a purity of around 97%.
Biological Activity Overview
While specific biological activity data for this compound is limited, it is important to consider the biological properties of structurally similar compounds. Benzamides are known to interact with various biological targets such as receptors and enzymes, suggesting potential therapeutic applications.
Potential Pharmacological Applications
- Antipsychotic Activity : Similar compounds have demonstrated significant antipsychotic-like effects in animal models. For example, related benzamides have been studied for their antagonistic effects on metabotropic glutamate receptors (mGluR1), indicating a potential pathway for therapeutic use in psychiatric disorders.
- Cancer Therapeutics : Compounds with similar structures have been explored for their ability to inhibit cancer cell growth. For instance, some benzamide derivatives have shown efficacy in inhibiting key enzymes involved in cancer proliferation .
- Enzyme Inhibition : The presence of halogen substituents like bromine and fluorine may enhance lipophilicity and improve binding affinity to biological targets, which is crucial for enzyme inhibition studies.
The mechanisms through which this compound may exert its effects could involve:
- Binding Affinity : Studies may focus on its binding affinity to specific proteins or enzymes using techniques such as surface plasmon resonance (SPR) or enzyme-linked immunosorbent assays (ELISA).
- Cellular Interaction : The compound's interaction with cellular pathways could potentially lead to modulation of signaling pathways involved in cell growth and apoptosis.
Comparative Analysis with Similar Compounds
To better understand the unique properties of this compound, it is helpful to compare it with other benzamide derivatives:
Compound Name | Structure Features | Unique Aspects |
---|---|---|
2-Fluoro-N-methylbenzamide | Fluorine at 2-position | Lacks bromine substitution |
3-Bromo-N-methylbenzamide | Bromine at 3-position | No fluorine substitution |
N-Methoxy-N-methylbenzamide | Methoxy group present | No halogen substituents |
4-Bromo-2-fluoroaniline | Aniline derivative with similar substitutions | Different functional group orientation |
The combination of both bromine and fluorine substituents in this compound may influence its reactivity and biological interactions distinctively compared to these similar compounds.
Case Studies and Research Findings
Research on benzamides has revealed various therapeutic potentials:
- A study indicated that benzamide riboside (BR) inhibits cell growth through mechanisms involving downregulation of dihydrofolate reductase (DHFR), which could be relevant for understanding the action of related compounds in cancer therapy .
- Another investigation into benzimidazoles as benzamide replacements demonstrated potent binding and functional antagonism in specific receptor pathways, suggesting avenues for further research into related structures .
Properties
IUPAC Name |
3-bromo-2-fluoro-N-methoxy-N-methylbenzamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BrFNO2/c1-12(14-2)9(13)6-4-3-5-7(10)8(6)11/h3-5H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FJDVFLJWBACPBX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C(=O)C1=C(C(=CC=C1)Br)F)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BrFNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10728026 | |
Record name | 3-Bromo-2-fluoro-N-methoxy-N-methylbenzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10728026 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
262.08 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
680610-73-5 | |
Record name | 3-Bromo-2-fluoro-N-methoxy-N-methylbenzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10728026 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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